molecular formula C15H26N2O4 B4747785 3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE

3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE

Cat. No.: B4747785
M. Wt: 298.38 g/mol
InChI Key: NIRVBMHQGGMHTF-UHFFFAOYSA-N
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Description

3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE is a complex organic compound characterized by the presence of pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE typically involves the reaction of pyrrolidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including recrystallization and chromatography, to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(PYRROLIDIN-1-YL)ACETIC ACID
  • N-(PYRROLIDIN-1-YL)ACETAMIDE
  • 3-(PYRROLIDIN-1-YL)PROPIONIC ACID

Uniqueness

3-{[2-(PYRROLIDIN-1-YL)ACETYL]OXY}PROPYL 2-(PYRROLIDIN-1-YL)ACETATE is unique due to its dual pyrrolidine structure, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylacetyl)oxypropyl 2-pyrrolidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c18-14(12-16-6-1-2-7-16)20-10-5-11-21-15(19)13-17-8-3-4-9-17/h1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRVBMHQGGMHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)OCCCOC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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